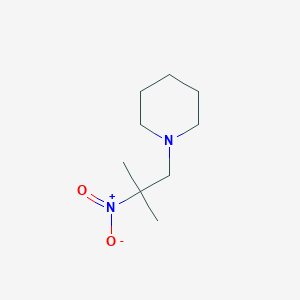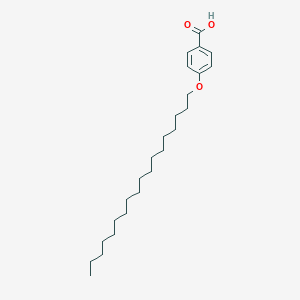
p-n-Octadecyloxybenzoic acid
Overview
Description
P-n-Octadecyloxybenzoic acid, commonly known as ODABA, is a chemical compound that belongs to the class of benzoic acid derivatives. ODABA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. ODABA has been widely used in scientific research due to its unique chemical properties.
Mechanism Of Action
ODABA acts as a surfactant due to its amphiphilic nature, which allows it to form micelles in aqueous solutions. ODABA can also interact with lipid membranes due to its long hydrophobic chain, leading to changes in membrane properties. Additionally, ODABA can form complexes with metal ions, leading to the inhibition of metal corrosion.
Biochemical And Physiological Effects
ODABA has been shown to have antimicrobial properties against various bacteria and fungi. ODABA has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of ODABA on cancer cells is still not fully understood.
Advantages And Limitations For Lab Experiments
One of the advantages of using ODABA in lab experiments is its high purity, which allows for accurate and reproducible results. ODABA is also relatively easy to synthesize and is readily available. However, ODABA has limited solubility in water, which can limit its use in aqueous solutions. Additionally, ODABA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of ODABA in scientific research. One area of interest is the use of ODABA in the preparation of functional materials, such as stimuli-responsive materials and drug delivery systems. Another area of interest is the use of ODABA as a corrosion inhibitor in industrial applications. Furthermore, the potential antimicrobial and anticancer properties of ODABA warrant further investigation.
Scientific Research Applications
ODABA has been extensively studied for its potential applications in various scientific fields. ODABA has been used as a surfactant in the preparation of nanoparticles and in the synthesis of liquid crystals. ODABA has also been used as a template molecule in the preparation of mesoporous materials. Moreover, ODABA has been used as a corrosion inhibitor for metals and alloys.
properties
IUPAC Name |
4-octadecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWVAHWYIHCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166504 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-n-Octadecyloxybenzoic acid | |
CAS RN |
15872-50-1 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

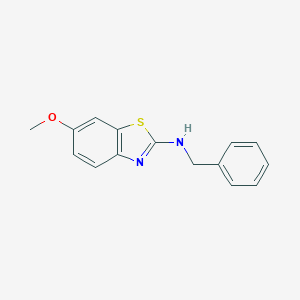
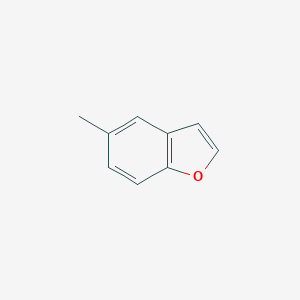
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
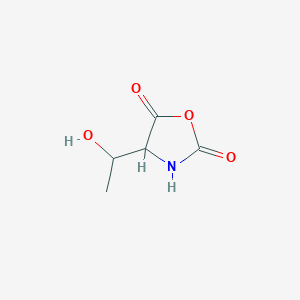
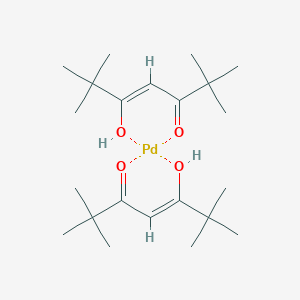
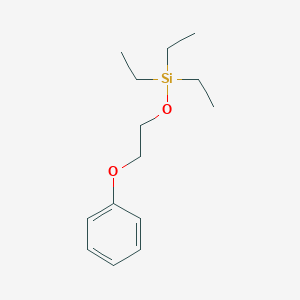
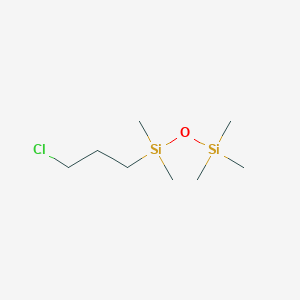
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
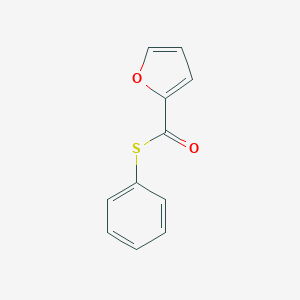
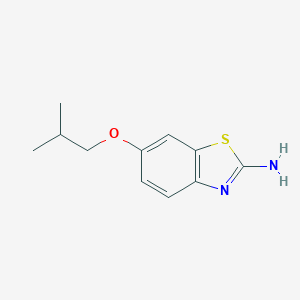
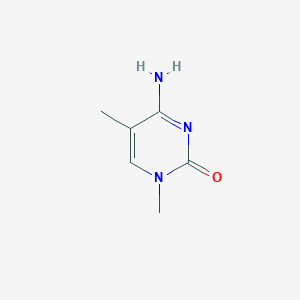
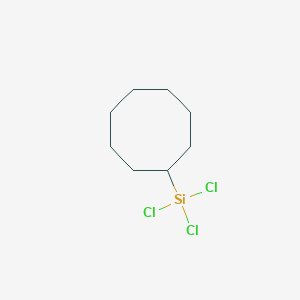
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
